molecular formula C11H12ClNO4 B3373346 3,4-Diethyl 2-chloropyridine-3,4-dicarboxylate CAS No. 1003932-30-6

3,4-Diethyl 2-chloropyridine-3,4-dicarboxylate

Cat. No. B3373346
CAS RN: 1003932-30-6
M. Wt: 257.67
InChI Key: VMMVYANEBFPIHV-UHFFFAOYSA-N
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Description

“3,4-Diethyl 2-chloropyridine-3,4-dicarboxylate” is a chemical compound . It’s an important intermediate for raw material for organic synthesis, agrochemical, pharmaceutical and dyestuff field . It’s also used as a precursor in the synthesis of substituted pyridines with diverse functional groups .


Synthesis Analysis

The synthesis of substituted pyridines, including “3,4-Diethyl 2-chloropyridine-3,4-dicarboxylate”, involves a ring cleavage methodology reaction. This method allows the selective introduction of multiple functional groups to the pyridine . The reaction conditions involve the use of β-keto sulfones/phosphonates, NH4OAc, TFA in DCE at 120°C for 16 to 48 hours .


Molecular Structure Analysis

The molecular weight of “3,4-Diethyl 2-chloropyridine-3,4-dicarboxylate” is 257.67 . The IUPAC name is diethyl 2-chloropyridine-3,4-dicarboxylate . The InChI code is 1S/C11H12ClNO4/c1-3-16-10(14)7-5-6-13-9(12)8(7)11(15)17-4-2/h5-6H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

“3,4-Diethyl 2-chloropyridine-3,4-dicarboxylate” is a powder . It has a molecular weight of 257.67 . The storage temperature is room temperature .

Safety and Hazards

“3,4-Diethyl 2-chloropyridine-3,4-dicarboxylate” may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This could open up new possibilities for the use of “3,4-Diethyl 2-chloropyridine-3,4-dicarboxylate” in various applications.

properties

IUPAC Name

diethyl 2-chloropyridine-3,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-3-16-10(14)7-5-6-13-9(12)8(7)11(15)17-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMVYANEBFPIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diethyl 2-chloropyridine-3,4-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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